molecular formula C3H4Cl4GeO B095135 Propanoyl chloride, 3-(trichlorogermyl)- CAS No. 15961-24-7

Propanoyl chloride, 3-(trichlorogermyl)-

Cat. No. B095135
CAS RN: 15961-24-7
M. Wt: 270.5 g/mol
InChI Key: VWHUZNBSDQCMRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(trichlorogermyl)propanoic acid and its derivatives has been explored through various reactions. One study demonstrates the reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide, which yields 3-(triphenylgermyl)propanoic acid when reacted in a 1:4 molar ratio. Further reactions with phenylmagnesium bromide lead to the formation of phenyl 2-(triphenylgermyl)ethylketone and 1,1-diphenyl-3-(triphenylgermyl)propanol, depending on the molar ratios used. Interestingly, the dehydration of 1,1-diphenyl-3-(triphenylgermyl)propanol with dilute hydrochloric acid is particularly easy, and the compound can be transformed into 1,1-diphenyl-3-(triphenylgermyl)-1-propene in a one-pot reaction. Selective cleavage of the alkyl Ge–C bond in this compound is achievable with lithium aluminium hydride .

Molecular Structure Analysis

Ab initio calculations have been performed on 3-(trichlorogermyl)propanoylamide to understand the nature of its Ge←O coordination bond. The calculations suggest that the total energy of the molecule is lower when it contains a tetracoordinated germanium atom. The germanium and oxygen atoms are responsible for electron density transfer within the molecule, with no electron transfer occurring from oxygen to germanium. The polarization of the Ge-Cl bond is significantly affected by the Ge...O distance, with the axial Ge-Cl bond being more strongly polarized than the equatorial bonds .

Chemical Reactions Analysis

The reactivity of 3-(trichlorogermyl)propanoic acid derivatives has been characterized by their ability to form various compounds through reactions with phenylmagnesium bromide. The formation of different products is dependent on the molar ratios used in the reactions. Additionally, the ability to selectively cleave the alkyl Ge–C bond with lithium aluminium hydride provides a method for further chemical manipulation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trichlorogermyl)propanoic acid and its derivatives have been studied using spectroscopic techniques. Raman and IR spectroscopy have revealed that the Ge-Cl bond in these compounds exhibits strong peaks in the Raman spectra, while the Ge-C bonds show weaker peaks. The polar groups within these compounds, such as C=O and OH, are not present in the Raman spectrum but are easily characterized in the IR spectra. This spectroscopic characterization aids in understanding the bonding and functional groups present in these compounds .

The crystal structures of various 3-germyl-3,3-dimethylpropionic acid derivatives have been analyzed, showing slightly distorted tetrahedral geometries around the germanium atoms. These structures form dimers through strong O-H...O hydrogen bonds, resulting in eight-membered rings. This dimerization is significant as it affects the physical properties and reactivity of the compounds .

Scientific Research Applications

Synthesis and Reactivity

3-(Trichlorogermyl)propanoic acid and its derivatives exhibit unusual reactivity with phenylmagnesium bromide, leading to the formation of various organogermanium compounds. These reactions underscore the compound's role in synthetic organic chemistry, particularly in generating compounds with potential applications in materials science and organic synthesis (Qiang et al., 2010).

Functionalizable Monolayers for Biosensing

The design and synthesis of compounds like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride demonstrate the potential of such chemicals in forming functionalizable monolayers on hydroxylated surfaces. These monolayers can be further modified for biosensing applications, suggesting a valuable application in the development of biosensors and bioanalytical devices (De La Franier et al., 2017).

Ab Initio Calculations and Structural Insights

Ab initio calculations of molecules containing 3-(trichlorogermyl)propanoylamide structures offer deep insights into the nature of Ge←O coordination bonds. These studies are crucial for understanding the electronic properties and stability of organogermanium compounds, which could inform the design of new materials and catalysts (Feshin & Feshina, 2010).

Reactivity with Alkyl, Alkenyl, and Alkynyl Halides

Research into the reactivity of trichlorogermane with various halides expands the toolkit for synthesizing organogermanium compounds. Such reactions are foundational for developing new organic synthesis strategies and could lead to new materials with unique properties (Mironov & Gar, 1965).

Safety And Hazards

“Propanoyl chloride, 3-(trichlorogermyl)-” is a corrosive and volatile liquid . It is considered hazardous and can cause harm if inhaled, ingested, or comes into contact with skin . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-trichlorogermylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4GeO/c4-3(9)1-2-8(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUZNBSDQCMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](Cl)(Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4GeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065981
Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoyl chloride, 3-(trichlorogermyl)-

CAS RN

15961-24-7
Record name 3-(Trichlorogermyl)propanoyl chloride
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name 3-(trichlorogermyl)propionyl chloride
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